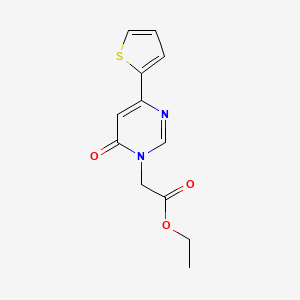

ethyl 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetate

Description

Ethyl 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetate is a pyrimidinone derivative featuring a thiophene substituent at the 4-position and an ethyl acetate group at the 1-position. This compound is of interest due to its structural hybridity, combining a heteroaromatic pyrimidinone core with a sulfur-containing thiophene moiety.

Properties

IUPAC Name |

ethyl 2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-2-17-12(16)7-14-8-13-9(6-11(14)15)10-4-3-5-18-10/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXMNAMCTZWSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC(=CC1=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : C21H24N6O3S

- Molecular Weight : 440.52 g/mol

- CAS Number : 1251631-62-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of derivatives related to this compound. In particular, the following points highlight the findings:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : It showed considerable potential in inhibiting biofilm formation, outperforming standard antibiotics like Ciprofloxacin in certain assays .

- Synergistic Effects : The compound exhibited synergistic effects when combined with other antibiotics, reducing their MIC values significantly .

Anticancer Activity

The anticancer properties of this compound have also been investigated:

- Cell Line Studies : In vitro studies have indicated that this compound can induce cytotoxicity in cancer cell lines, although specific IC50 values were not detailed in the available literature .

- Mechanism of Action : The compound is believed to act through multiple pathways, potentially involving DNA inhibition mechanisms similar to those observed in other pyrimidine derivatives .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | Not specified | Significant |

| Staphylococcus epidermidis | 0.25 | Not specified | Significant |

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| CLL Cell Lines | >60 | Potential DNA inhibition |

| Other Cancer Lines | Not specified | Multiple pathways involved |

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- In Vitro Studies : A study focused on the synthesis and evaluation of related compounds demonstrated that modifications to the thiophene ring significantly enhanced antimicrobial properties .

- Structural Analysis : Spectroscopic methods such as NMR and IR have been utilized to confirm the structure and purity of synthesized derivatives, providing insights into their biological activities .

Comparison with Similar Compounds

Key Structural Features of Analogs

Analysis :

- Pyrimidinone vs.

- Thiophene Substitution : The 4-(thiophen-2-yl) group is shared with compounds in and , but its electronic effects vary depending on adjacent substituents (e.g., phosphonic acid in vs. nitro in ).

- Ester vs. However, the thioether in may confer greater stability against hydrolysis .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.